2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline (CAS: 1256359-27-9) is a boronate ester derivative of aniline, featuring a pinacol-protected boronic acid group at the ortho position and a trifluoromethoxy (-OCF₃) substituent at the para position relative to the amino group. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science . Its molecular formula is C₁₂H₁₅BF₃NO₂, with a molecular weight of 273.07 g/mol . The trifluoromethoxy group confers electron-withdrawing properties, influencing reactivity and stability in catalytic processes.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)18)19-13(15,16)17/h5-7H,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAKBFSIFAZERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682251 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-27-9 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Borylation
The Suzuki-Miyaura reaction remains a cornerstone for introducing boronate groups into aromatic systems. For 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline, this method involves coupling 2-amino-4-trifluoromethoxyphenyl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative procedure utilizes Pd(dppf)Cl₂ (5 mol%) and potassium acetate (3 equiv) in dioxane at 80°C for 12 hours, achieving a 78% isolated yield. Critical parameters include:
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Catalyst selection : Pd(OAc)₂ and Pd(PPh₃)₄ yield inferior results (<50%) compared to Pd(dppf)Cl₂.
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Solvent effects : Polar aprotic solvents like DMF or dioxane enhance reaction efficiency over toluene or THF.
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Temperature control : Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote deboronation side reactions.
Direct Coupling of Preformed Boronates
An alternative approach couples 5-(trifluoromethoxy)aniline with preformed pinacol boronic esters. For example, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with trifluoromethoxy-substituted aryl halides under Miyaura conditions. This method circumvents the instability of free boronic acids but requires stringent anhydrous conditions to prevent hydrolysis of the boronate ester.
Photoinduced Borylation Techniques
Eosin Y-Mediated Reactions
Recent advances in photoredox catalysis enable efficient borylation under mild conditions. A protocol adapted from Ahammed et al. (2016) employs eosin Y (0.02 mmol), tert-butyl nitrite (1.1 equiv), and B₂pin₂ (1.0 equiv) in acetonitrile under blue LED irradiation. Key advantages include:
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Reaction Time | 2 hours |
| Yield | 86% |
| Purification | Hexane/EtOAc (98:2) |
This method avoids transition metals, making it suitable for pharmaceutical applications requiring low metal residues. The mechanism involves eosin Y-mediated generation of aryl radicals, which subsequently react with B₂pin₂.
Optimization of Light Sources
Comparative studies reveal wavelength-dependent efficiency:
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Blue light (450 nm) : Maximizes eosin Y excitation, achieving 86% yield.
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Green light (530 nm) : Reduces yield to 62% due to suboptimal photon energy.
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UV light (365 nm) : Promotes side reactions (e.g., C-N bond cleavage), limiting utility.
Acid-Mediated Functionalization Strategies
Stabilization of Amino Groups
The electron-withdrawing trifluoromethoxy group (-OCF₃) mitigates oxidation of the aniline moiety during synthesis. However, protocols still recommend:
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Inert atmosphere : Nitrogen or argon sparging to prevent oxidative degradation.
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Low-temperature workup : Quenching reactions at 0°C to preserve boronate integrity.
Characterization and Quality Control
Spectroscopic Analysis
1H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
13C NMR confirms boronate incorporation through quaternary carbons at δ 82.8 (B-O) and δ 24.7 (pinacol CH₃).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity for optimized protocols. Critical impurities include:
Industrial-Scale Considerations
Solvent Recycling
Dioxane and acetonitrile are recovered via fractional distillation with >90% efficiency, reducing production costs by 40%.
Catalyst Reusability
Pd(dppf)Cl₂ retains 85% activity after five cycles when supported on mesoporous silica, as demonstrated in batch reactor trials.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Materials Science
The compound is utilized in the synthesis of Covalent Organic Frameworks (COFs) . These materials are characterized by their high surface area and tunable porosity, making them ideal for gas storage and separation applications. Recent studies have shown that derivatives of the compound can be used as linkers in the formation of novel crystalline 2D COFs that exhibit two-photon up-conversion luminescence .
Organic Synthesis
The presence of the boron atom allows for the compound to participate in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with specific functional groups .
Medicinal Chemistry
The compound has been explored for its potential as an antitumor agent . Its structure allows for modifications that can enhance biological activity against cancer cells. Research indicates that derivatives of similar boron-containing compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines .
Photocatalysis
Due to its unique electronic properties imparted by the trifluoromethoxy group, this compound has potential applications in photocatalytic processes. It can facilitate chemical reactions under light irradiation, which is beneficial for sustainable chemistry practices .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The boronate ester can form reversible covalent bonds with diols and hydroxyl groups, making it useful in enzyme inhibition. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Structure : Boronate ester at the para position of aniline.
- Molecular Weight : 219.09 g/mol .
- Key Differences : Lacks the trifluoromethoxy group. The para-positioned boronate ester facilitates coupling reactions but exhibits lower steric hindrance compared to the ortho-substituted target compound.
- Applications : Widely used in synthesizing aryl amines and fluorescent probes .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline (CAS: 1058062-64-8)
- Structure : Boronate ester at position 3, trifluoromethyl (-CF₃) at position 4.
- Similarity Score : 0.93 .
- Key Differences : The -CF₃ group is less electron-withdrawing than -OCF₃, altering reaction kinetics in cross-couplings. Meta-substitution may reduce steric hindrance compared to the ortho-substituted target compound.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 710348-95-1)
Functional Group Variations
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS: 325142-82-3)
- Structure : Boronate ester attached to a trifluoromethyl-substituted benzene.
- Similarity Score : 0.91 .
- Key Differences : Lacks the aniline group, making it unsuitable for reactions requiring amine-directed metalation or functionalization.
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1269233-11-5)
- Structure : Chlorine substituent at position 3.
Physicochemical and Reactivity Comparison
*Calculated based on molecular formula C₁₂H₁₅BF₃N.
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxaborolane moiety and a trifluoromethoxy group. Its molecular formula is with a molecular weight of approximately 218.09 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.
- Anticancer Activity :
- Antimicrobial Effects :
- Immunomodulatory Effects :
Research Findings and Case Studies
Recent studies have focused on the pharmacokinetics and toxicity profiles of related compounds:
Pharmacokinetics
Pharmacokinetic studies reveal that these compounds often exhibit moderate bioavailability and slow elimination rates, which are favorable for maintaining therapeutic levels over extended periods .
Safety and Toxicity
The safety profile of boron-containing compounds has been assessed in various animal models. For example:
- In vivo studies indicated that doses up to 40 mg/kg were well tolerated without significant adverse effects .
- Toxicity assessments showed that while some derivatives caused skin irritation or eye damage at high concentrations (H315 and H319 classifications), they generally exhibited low systemic toxicity at therapeutic doses .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A representative method (adapted from similar dioxaborolane-aniline derivatives) includes:
- Step 1 : Reacting a halogenated precursor (e.g., 5-(trifluoromethoxy)-2-iodoaniline) with bis(pinacolato)diboron (B₂Pin₂) under Suzuki-Miyaura coupling conditions.
- Step 2 : Using Pd(OAc)₂ or PdCl₂(dppf) as catalysts, with ligands such as XPhos, in solvents like dioxane or toluene. Reaction temperatures range from 80–110°C, yielding ~30–65% after silica gel chromatography .
- Key parameters : Excess B₂Pin₂ (1.5–2.0 equiv.) and anhydrous conditions improve yields. NMR (¹H/¹³C) and LC-MS are critical for verifying boronate ester formation .
Advanced: How does the trifluoromethoxy group influence regioselectivity in cross-coupling reactions with this compound?
The electron-withdrawing trifluoromethoxy (-OCF₃) group directs cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to specific positions on the aromatic ring. Computational studies suggest:
- Electronic effects : -OCF₃ decreases electron density at the ortho/para positions, favoring meta-selective couplings in some cases.
- Steric effects : The bulky dioxaborolane group at position 2 further restricts reactivity at adjacent sites.
- Experimental validation : Reactions with aryl halides show higher yields when coupling occurs at the boron-substituted position, as steric hindrance from the tetramethyl dioxaborolane limits alternative pathways .
Basic: What spectroscopic techniques are used to characterize this compound, and what key signals indicate successful synthesis?
- ¹H NMR : Aromatic protons adjacent to -OCF₃ (δ 6.8–7.2 ppm) and the NH₂ group (δ 4.5–5.5 ppm, broad singlet) are diagnostic. The dioxaborolane’s methyl groups appear as a singlet at δ 1.2–1.4 ppm .
- ¹¹B NMR : A peak near δ 30–35 ppm confirms boronate ester formation.
- LC-MS : [M+H]+ at m/z 287.09 (C₁₃H₁₇BF₃NO₂) with fragmentation patterns matching the dioxaborolane cleavage .
Advanced: How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?
Discrepancies in reported yields (e.g., 30% vs. 65% for similar substrates) may arise from:
- Catalyst-ligand systems : XPhos/Pd(OAc)₂ often outperforms PPh₃-based systems due to enhanced stability and turnover.
- Substrate purity : Residual moisture or deprotected NH₂ groups can poison catalysts. Pre-treatment with molecular sieves or NH₂ protection (e.g., as acetamide) improves reproducibility .
- Reaction monitoring : Real-time ¹H NMR or in situ IR helps identify intermediates and optimize reaction times .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
- Hazards : Classified as harmful (H302, H312, H332). Avoid inhalation and skin contact.
- Storage : Under nitrogen at 2–8°C in amber vials to prevent boronate ester hydrolysis.
- Waste disposal : Quench with aqueous NaOH (1 M) to hydrolyze the boron group before incineration .
Advanced: What computational methods predict the compound’s utility in medicinal chemistry (e.g., as a kinase inhibitor precursor)?
- Docking studies : The -OCF₃ and boronate groups enhance binding to ATP pockets in kinases (e.g., EGFR).
- ADMET predictions : High logP (~3.5) suggests moderate blood-brain barrier penetration, while the boronate ester improves metabolic stability.
- Synthetic derivatization : Suzuki coupling with heteroaryl halides generates lead compounds for kinase inhibition screening .
Basic: How does the stability of the dioxaborolane group vary under different pH conditions?
- Acidic conditions (pH < 5) : Rapid hydrolysis of the dioxaborolane to boronic acid occurs, limiting utility in aqueous media.
- Neutral/basic conditions (pH 7–9) : Stable for >24 hours, enabling use in bioconjugation or PROTAC synthesis.
- Mitigation : Co-solvents (e.g., DMSO) or micellar encapsulation enhance stability in biological assays .
Advanced: What strategies address low yields in meta-selective C–H borylation reactions using this compound?
- Ligand design : Bulky anionic ligands (e.g., 2,4,6-triisopropylphenyl) promote meta selectivity by sterically blocking ortho/para sites.
- Temperature control : Lower temperatures (40–60°C) reduce competing side reactions.
- Substrate pre-activation : Pre-forming the boron-amide complex with Ir catalysts (e.g., [Ir(OMe)(cod)]₂) enhances turnover .
Basic: What are the compound’s solubility profiles in common organic solvents?
- High solubility : DCM, THF, DMF.
- Moderate solubility : Ethyl acetate, acetone.
- Low solubility : Water, hexane.
- Applications : Use DMF/THF mixtures for homogeneous reaction conditions; hexane for recrystallization .
Advanced: How do electronic effects of the -OCF₃ group impact photophysical properties in material science applications?
- Fluorescence quenching : The -OCF₃ group reduces excited-state lifetime via heavy atom effects, making the compound a candidate for OLED hole-blocking layers.
- DFT calculations : HOMO-LUMO gaps (~4.2 eV) align with charge transport requirements in organic semiconductors.
- Experimental data : UV-Vis (λmax ~270 nm) and cyclic voltammetry (Eox ~1.1 V vs. SCE) confirm suitability for optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
